N-(3-Bromophenethyl)-4-chloroaniline
Description
N-(3-Bromophenethyl)-4-chloroaniline is an aromatic amine derivative featuring a 4-chloroaniline core substituted with a 3-bromophenethyl group at the nitrogen atom. The compound combines halogenated aromatic systems (chlorine at the para position and bromine at the meta position of the phenethyl group), which influence its electronic and steric properties.
Properties
Molecular Formula |
C14H13BrClN |
|---|---|
Molecular Weight |
310.61 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-4-chloroaniline |
InChI |
InChI=1S/C14H13BrClN/c15-12-3-1-2-11(10-12)8-9-17-14-6-4-13(16)5-7-14/h1-7,10,17H,8-9H2 |
InChI Key |
ZXPYOKNQKLRJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness arises from its 3-bromophenethyl substituent , which distinguishes it from other chloroaniline derivatives. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Features and Substituent Effects
| Compound Name | Key Substituents | Structural Uniqueness | Reference |
|---|---|---|---|
| N-(3-Bromophenethyl)-4-chloroaniline | 3-Bromophenethyl, 4-chloro | Bromine’s electronegativity + phenethyl steric bulk | — |
| 4-Chloro-N-(cyclopropylmethyl)aniline | Cyclopropylmethyl | Smaller substituent, reduced steric hindrance | |
| N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline | Triazole core + tert-butyl | Heterocyclic ring enhances enzymatic inhibition | |
| 4-Chloro-N-[(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl]aniline | Triazole + 3-chlorophenyl | Dual chlorine atoms improve bioactivity | |
| n-Butyl-4-chloroaniline | n-Butyl chain | Increased lipophilicity vs. simpler alkyls |
Key Observations :
- Halogen Effects : Bromine in the phenethyl group enhances electrophilic reactivity compared to chlorine or fluorine, as seen in 4-bromoaniline derivatives .
- Hybrid Systems : Triazole-linked derivatives (e.g., ) exhibit enhanced biological activity due to heterocyclic interactions, a feature absent in the target compound.
Key Findings :
- Antimicrobial Potential: Bromine’s electronegativity may improve antimicrobial efficacy compared to non-halogenated analogs (e.g., N-phenylaniline) .
- Anticancer Activity : Phenethyl-linked derivatives often show higher activity than alkyl-substituted chloroanilines due to improved membrane permeability .
- Mechanistic Insights : The compound’s dual halogenation may synergize with aromatic π-π stacking to enhance target binding, a trend observed in triazole-chlorophenyl hybrids .
Physicochemical Properties
The compound’s properties are influenced by its substituents:
Table 3: Physicochemical Comparison
| Property | This compound | 4-Chloroaniline | n-Butyl-4-chloroaniline |
|---|---|---|---|
| Lipophilicity (LogP) | High (bromine + phenethyl) | Low | Moderate |
| Solubility | Low in water | Moderate | Low |
| Reactivity | High (Br participates in SNAr) | Moderate | Low |
Notable Trends:
- Lipophilicity : The bromophenethyl group increases lipid solubility, favoring blood-brain barrier penetration compared to simpler analogs .
- Reactivity : Bromine’s polarizability enhances nucleophilic aromatic substitution (SNAr), a feature critical in pharmaceutical intermediates .
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